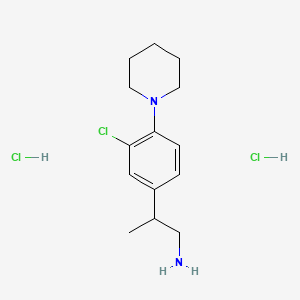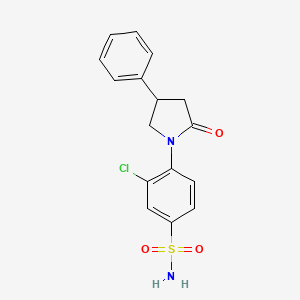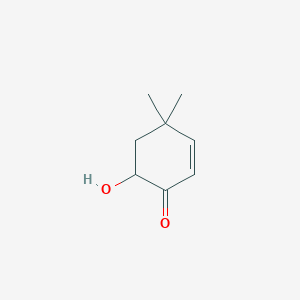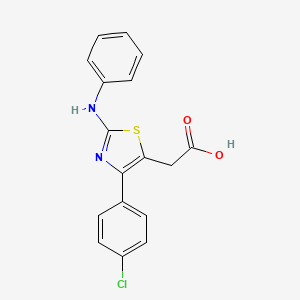![molecular formula C10H18N2 B14670230 6-Propyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine CAS No. 51413-89-9](/img/structure/B14670230.png)
6-Propyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Propyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Propyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a suitable aldehyde or ketone, followed by cyclization in the presence of a catalyst. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and bases like cesium carbonate (Cs2CO3) to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Transition-metal-free strategies are often preferred to minimize environmental impact and reduce costs .
化学反応の分析
Types of Reactions: 6-Propyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydropyrrolo derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the pyrrolo ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typical.
Substitution: Nucleophiles such as amines or halides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydropyrrolo derivatives .
科学的研究の応用
6-Propyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits various biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability
作用機序
The mechanism of action of 6-Propyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
類似化合物との比較
Pyrrolo[1,2-a]pyrazine: Known for its antimicrobial and kinase inhibitory activities.
Pyrrolo[2,3-b]pyrazine: Exhibits significant kinase inhibition properties.
Pyrrolopyrimidine: A broader class that includes various derivatives with diverse biological activities.
Uniqueness: 6-Propyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine is unique due to its specific structural features and the presence of a propyl group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various fields .
特性
CAS番号 |
51413-89-9 |
|---|---|
分子式 |
C10H18N2 |
分子量 |
166.26 g/mol |
IUPAC名 |
6-propyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine |
InChI |
InChI=1S/C10H18N2/c1-2-4-9-5-6-10-11-7-3-8-12(9)10/h9H,2-8H2,1H3 |
InChIキー |
KEWZPXNLOWRGHN-UHFFFAOYSA-N |
正規SMILES |
CCCC1CCC2=NCCCN12 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


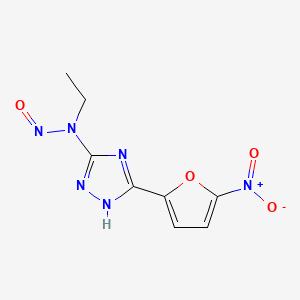
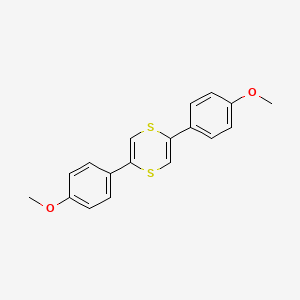
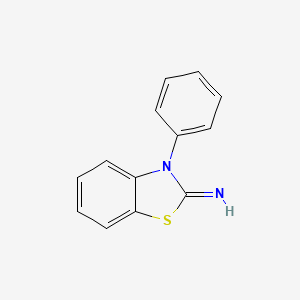



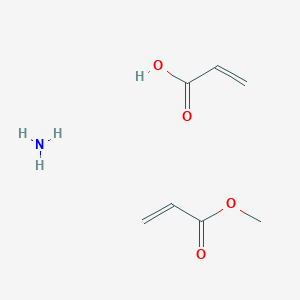
![[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]methanol;carbamic acid](/img/structure/B14670192.png)
phosphanium](/img/structure/B14670196.png)
